3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid
Description
3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid, also known as (E)-3-(3-chloro-4-fluorophenyl)acrylic acid or 3-chloro-4-fluorocinnamic acid, is a halogenated cinnamic acid derivative. Its molecular formula is C₉H₆ClFO₂, with a molecular weight of 200.59 g/mol . The compound exists as an α,β-unsaturated carboxylic acid, characterized by a conjugated double bond (C=C) between the phenyl ring and the carboxylic acid group.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFKFZBXVYKVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Knoevenagel condensation involves the base-catalyzed reaction of 3-chloro-4-fluorobenzaldehyde with malonic acid. Piperidine or pyridine is typically employed as a catalyst in ethanol or toluene under reflux (80–100°C). The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated acid.
Optimization and Yield
Yields range from 65% to 78%, depending on the solvent and catalyst. Polar aprotic solvents like DMF improve reaction rates but complicate purification. A representative protocol involves stirring equimolar amounts of 3-chloro-4-fluorobenzaldehyde and malonic acid in ethanol with 5 mol% piperidine for 12 hours, followed by acidification to isolate the product.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Piperidine (5 mol%) |
| Temperature | 80°C (reflux) |
| Reaction Time | 12 hours |
| Yield | 72% |
Heck Coupling Approach
Palladium-Catalyzed Coupling
The Heck reaction couples 3-chloro-4-fluorophenyl iodide or bromide with acrylic acid using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃). The reaction occurs in polar solvents like DMF at 100–120°C, producing the E-isomer selectively due to steric and electronic effects.
Scalability and Limitations
While this method achieves high regioselectivity (>95% E), it requires expensive catalysts and inert conditions. A typical procedure uses 1.2 equivalents of phenyl iodide, 5 mol% Pd(OAc)₂, and triethylamine as a base, yielding 68% product after column chromatography.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Base | Et₃N |
| Temperature | 110°C |
| Yield | 68% |
Hydrolysis of Acrylonitrile Derivatives
Nitrile Formation and Hydrolysis
Acrylonitrile intermediates are synthesized via nucleophilic substitution of 3-chloro-4-fluorobenzyl chloride with cyanoacetic acid. Subsequent hydrolysis using concentrated HCl or H₂SO₄ (6 M) at 80°C converts the nitrile to the carboxylic acid. This two-step process offers moderate yields (50–60%) but avoids stereochemical complications.
Practical Considerations
The method’s drawback lies in the toxicity of cyanide intermediates and the need for stringent pH control during hydrolysis.
| Parameter | Value |
|---|---|
| Hydrolysis Agent | HCl (6 M) |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Yield | 58% |
Wittig Reaction Strategy
Ylide Generation and Alkene Formation
The Wittig reaction employs a stabilized ylide derived from (3-chloro-4-fluorobenzyl)triphenylphosphonium chloride and a strong base (e.g., NaH). Reacting the ylide with glyoxylic acid in THF at 0–25°C produces the target compound with >90% E-selectivity.
Advantages Over Other Methods
This approach avoids metal catalysts and offers excellent stereocontrol, though phosphine oxide byproducts complicate purification.
| Parameter | Value |
|---|---|
| Ylide Precursor | Ph₃P=CH-C₆H₃ClF-3,4 |
| Solvent | THF |
| Temperature | 25°C |
| Yield | 75% |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Cost | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Knoevenagel | 72 | Low | High | Moderate |
| Heck Coupling | 68 | High | Moderate | High |
| Nitrile Hydrolysis | 58 | Moderate | Low | N/A |
| Wittig Reaction | 75 | Moderate | Moderate | High |
The Knoevenagel method is preferred for large-scale production due to its cost-effectiveness, while the Wittig reaction excels in academic settings requiring high purity. The Heck coupling remains valuable for stereoselective synthesis despite its expense.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the prop-2-enoic acid moiety can undergo addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Addition: Electrophiles like bromine or nucleophiles like hydroxide ions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Addition: Formation of saturated compounds by addition across the double bond.
Oxidation/Reduction: Formation of carboxylic acids or alcohols depending on the reaction conditions.
Scientific Research Applications
Chemistry
3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Reduction can yield alcohols or amines.
- Substitution : Nucleophilic substitution can lead to various substituted derivatives.
Biology
The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its unique substituents enhance binding affinity, allowing it to interact effectively with biological targets.
Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-negative bacteria via T3SS inhibition | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines with IC50 values < 1 µM |
Case Study: Inhibition of T3SS
A study demonstrated that treatment with this compound at concentrations around 50 µM resulted in approximately 50% inhibition of the type III secretion system (T3SS) in pathogenic E. coli strains, indicating its potential role as a therapeutic agent targeting bacterial virulence factors.
Medicine
Research has explored the compound's therapeutic properties, particularly its anti-inflammatory and anticancer activities:
- Anti-inflammatory Effects : Studies suggest that it may downregulate pro-inflammatory cytokines, contributing to potential treatments for inflammatory diseases.
- Anticancer Activity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines. The compound exhibited effective inhibition of cell proliferation in specific cancer models, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The prop-2-enoic acid moiety can participate in reactions that modify biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Key Properties:
- CAS Numbers : 155814-22-5 (E-isomer) and 58537-11-4 (alternative listing, likely isomer-specific) .
- Physical Properties :
- Structural Features : The chloro and fluoro substituents at the 3- and 4-positions of the phenyl ring enhance its electronic and steric properties, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding) .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural similarities with 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid, differing in substituents, saturation, or functional groups:
Key Structural and Functional Differences
Saturation vs. Unsaturation: The saturated analogue, 3-(3-Chloro-4-fluorophenyl)propionic acid, lacks the C=C bond, reducing conjugation and reactivity. This increases molecular weight slightly (202.61 vs. 200.59 g/mol) and may alter solubility .
Alkoxy Substituent: In 3-[3-fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid, the isopropoxy group increases hydrophobicity and steric hindrance, which could influence pharmacokinetics .
Aromatic vs. Heterocyclic Systems: Replacement of the chloro-fluorophenyl group with an imidazole ring (as in (2Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid) shifts electronic properties and may confer distinct biological activities, such as enzyme inhibition .
Physicochemical Property Trends
- Boiling Points : The parent compound (326.1°C) has a higher boiling point than its saturated analogue due to stronger intermolecular interactions (e.g., π-π stacking and hydrogen bonding) .
- Polarity : Carbamoyl and imidazole derivatives exhibit higher polarity, enhancing water solubility compared to the parent compound.
Biological Activity
3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid, also known as 3-(3-chloro-4-fluorophenyl)acrylic acid, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a prop-2-enoic acid moiety and a chlorinated and fluorinated phenyl group. The presence of these halogen substituents significantly influences both its chemical behavior and biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contributes to its unique reactivity and biological properties. The specific positioning of the chlorine and fluorine atoms on the phenyl ring affects the compound's interaction with biological targets, potentially enhancing its pharmacological effects.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms that disrupt cellular processes.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response. This makes it a candidate for further research in treating inflammatory diseases.
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents play a crucial role in enhancing binding affinity, which may lead to the inhibition of specific pathways associated with inflammation and microbial activity.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound, highlighting how variations in substituent positions can lead to significant differences in biological activity. For instance, compounds with similar structures but different halogen placements exhibit varying degrees of potency against microbial strains and inflammatory markers.
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that demonstrated significant antibacterial activity, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Potential
In another investigation, the anti-inflammatory effects were assessed using in vitro models where the compound was shown to reduce pro-inflammatory cytokine production. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid?
- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 3-chloro-4-fluorobenzaldehyde and malonic acid derivatives under acidic or basic conditions. Optimization of reaction parameters (e.g., solvent, catalyst, temperature) is critical for yield and purity. For example, analogous prop-2-enoic acid derivatives have been synthesized via coupling reactions with thiazole or pyrazole intermediates, as seen in structurally related compounds . Purity assessment via HPLC or NMR is recommended to confirm the absence of unreacted aldehyde or side products.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are used to confirm the α,β-unsaturated carboxylic acid structure and substituent positions on the aromatic ring. The coupling constant () in NMR helps distinguish trans- (higher ) vs. cis-isomers.
- IR : A strong absorption band near 1680–1700 cm confirms the carbonyl group, while peaks around 1600 cm indicate the conjugated double bond.
- HPLC/MS : Ensures purity and molecular weight verification. For example, analogous hydroxycinnamic acids (e.g., p-coumaric acid) are routinely analyzed via reverse-phase HPLC with UV detection at 280 nm .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for halogenated carboxylic acids, which recommend:
- Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Neutralization of waste with a mild base (e.g., sodium bicarbonate) before disposal. Similar protocols for 3-chloropropionic acid highlight risks of corrosion and respiratory irritation .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?
- Methodological Answer : Use the SHELXL program for iterative refinement, leveraging constraints (e.g., rigid-body refinement for aromatic rings) and high-resolution data. Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning; applying the TWIN/BASF commands in SHELXL can model twin domains. Recent updates to SHELXL improve handling of high-resolution data and hydrogen bonding networks .
Q. What strategies are effective for analyzing hydrogen-bonding patterns in the crystal lattice of this compound?
- Methodological Answer : Graph-set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., rings). For this compound, the carboxylic acid group likely forms dimeric O–H···O interactions, while halogen atoms (Cl, F) may participate in weaker C–H···F/Cl contacts. X-ray diffraction data should be complemented with DFT calculations to evaluate interaction energies .
Q. How can researchers address challenges in purity assessment and isomerism during synthesis?
- Methodological Answer :
- Chiral Chromatography : To separate E/Z isomers, use chiral stationary phases (e.g., amylose-based columns).
- Crystallography : Single-crystal X-ray diffraction unambiguously assigns stereochemistry. For example, the E-configuration of analogous prop-2-enoic acids is confirmed by dihedral angles between the aromatic ring and carboxylic acid group .
- Dynamic NMR : Detect rotameric equilibria or slow interconversion of isomers at variable temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
